1-(Azetidin-1-yl)propan-2-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
The ¹H NMR spectrum of this compound reveals distinct proton environments:
- Azetidine ring protons : The four-membered ring’s equivalent methylene groups (N-CH₂-CH₂-) resonate as a multiplet between δ 2.5–3.5 ppm .
- Propan-2-ol backbone : The methine proton adjacent to the hydroxyl group appears as a triplet near δ 3.7 ppm , while the hydroxyl proton exhibits a broad singlet around δ 1.2 ppm due to hydrogen bonding.
- Methyl group : The terminal -CH₃ group splits into a doublet at δ 1.0–1.2 ppm , coupled with the methine proton.
In the ¹³C NMR spectrum , key signals include:
Infrared (IR) Absorption Signatures
The IR spectrum exhibits characteristic absorption bands:
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 115 , corresponding to the intact molecular ion (C₆H₁₃NO⁺). Key fragmentation pathways include:
- Loss of hydroxyl group : A prominent fragment at m/z 98 arises from the elimination of H₂O (-18 Da).
- Azetidine ring cleavage : The base peak at m/z 58 corresponds to the azetidinium ion (C₃H₆N⁺), formed via α-cleavage of the propane backbone.
Stereochemical Considerations in Azetidine-Containing Compounds
The secondary alcohol in this compound introduces a chiral center at the second carbon of the propane chain. While the compound is often synthesized as a racemic mixture, enantioselective routes could yield optically active forms. The azetidine ring’s puckered conformation influences steric interactions, potentially affecting reactivity in substitution or addition reactions.
Comparative Analysis of Isomeric Forms
Isomeric variants of this compound include:
- 2-(Azetidin-1-yl)propan-1-ol : The hydroxyl group shifts to the terminal carbon, altering hydrogen-bonding capacity and boiling point.
- 1-(Azetidin-3-yl)propan-2-ol : A structural isomer with the azetidine nitrogen at the 3-position, leading to distinct NMR chemical shifts.
| Isomer | Key Structural Difference | Boiling Point |
|---|---|---|
| This compound | Hydroxyl at C2; N at C1 | Not reported |
| 2-(Azetidin-1-yl)propan-1-ol | Hydroxyl at C1; N at C2 | Higher |
| 1-(Azetidin-3-yl)propan-2-ol | Azetidine nitrogen at ring position 3 | Not reported |
Properties
IUPAC Name |
1-(azetidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKNOGJFGNFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps :
-
Step 1 : Cyclization of benzhydrylamine with 1-bromo-3-chloropropane in butanol/water with potassium carbonate at 85°–150°C yields N-benzhydrylazetidine.
-
Step 2 : Hydrogenolysis of N-benzhydrylazetidine using palladium on charcoal (40–80 psi H₂, 40°–80°C) in methanol/HCl produces azetidine hydrochloride.
-
Step 3 : Alkylation of azetidine with propylene oxide or epichlorohydrin under basic conditions introduces the propan-2-ol moiety.
Example Protocol :
-
React azetidine free base with propylene oxide in THF at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with HCl, extract with dichloromethane, and purify via distillation.
Reagents :
| Component | Role | Conditions |
|---|---|---|
| Azetidine | Nucleophile | THF, 0°C → rt |
| Propylene oxide | Alkylating agent | 12-hour stirring |
| HCl | Quenching agent | Aqueous extraction |
Hydrogenolytic Deprotection and Functionalization
Procedure :
-
Start with N-benzyl-azetidine derivatives (e.g., 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol).
-
Hydrogenate at 60°C under 40 psi H₂ using palladium hydroxide/carbon to remove the benzyl group.
-
Isolate azetidine-propanol adduct via filtration and solvent evaporation.
Optimized Conditions :
Nucleophilic Ring-Opening of Epoxides
Mechanism :
Azetidine acts as a nucleophile, attacking the less substituted carbon of propylene oxide to form 1-(azetidin-1-yl)propan-2-ol.
Experimental Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Solvent | Tetrahydrofuran (THF) |
| Yield (crude) | 85–90% |
Purification :
Comparative Analysis of Methods
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
1-(Azetidin-1-yl)propan-2-ol serves as a building block in organic synthesis due to its unique structural properties. It is utilized in the following ways:
- Reagent in Organic Reactions : The compound acts as a reagent in numerous organic reactions, facilitating the synthesis of more complex molecules. Its azetidine ring structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
- Chiral Building Block : It is employed as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the azetidine moiety enhances its utility in creating enantiomerically pure compounds.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, which are currently under investigation for their therapeutic implications.
- Antiproliferative Effects : Case studies have shown that derivatives of azetidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to this compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells .
Industrial Applications
In industrial settings, this compound is used for:
- Pharmaceutical Production : The compound is integral to the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer treatments. Its ability to serve as a precursor in drug development makes it a significant asset in medicinal chemistry .
- Agrochemical Development : Its applications extend to agrochemicals, where it contributes to the development of new pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact.
Case Studies and Research Findings
Several case studies have highlighted the significance of this compound:
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hydroxyl group and azetidine ring play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 1-(Azetidin-1-yl)propan-2-ol with key analogs, highlighting structural variations, molecular weights, and synthetic yields:
Key Observations :
- Heterocycle Influence : Imidazole and triazole analogs exhibit higher nitrogen content, favoring hydrogen bonding and metal coordination, which are critical in drug design .
- Biological Relevance : Oteseconazole, a fluorinated analog, demonstrates potent antifungal activity by targeting CYP51, underscoring the impact of halogenation on bioactivity .
Biological Activity
1-(Azetidin-1-yl)propan-2-ol, also known as a β-lactam derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in therapeutic contexts, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 99.15 g/mol. This structure allows for various interactions with biological targets, influencing its activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other β-lactams .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The antiproliferative effects are attributed to its ability to destabilize tubulin polymerization, thereby interfering with mitotic processes .
Table 1: Summary of Biological Activities
| Activity Type | Effect/Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Tubulin Interaction | Destabilization of microtubules |
The biological activity of this compound can be explained by its interaction with various molecular targets:
- Inhibition of PBPs : The compound binds to PBPs, disrupting the synthesis of the bacterial cell wall.
- Tubulin Binding : It interacts at the colchicine-binding site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound results in significant apoptosis in cancer cells .
Case Studies
Recent studies have focused on the compound's effectiveness against specific cancer types:
- Study on Breast Cancer Cells : A study evaluated the antiproliferative effects of various azetidine derivatives, including this compound, showing IC50 values ranging from 10 nM to 33 nM against MCF-7 and MDA-MB-231 cells .
Table 2: IC50 Values for Azetidine Derivatives
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 10 - 33 | MCF-7, MDA-MB-231 |
| CA-4 | 3.9 | MCF-7 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Azetidin-1-yl)propan-2-ol, and how can reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving azetidine derivatives and halogenated propanols. For example, GP-2 or GP-8 protocols (commonly used for azetidine-containing compounds) involve reacting azetidine-HCl with brominated precursors (e.g., 2-bromopropanol) under inert conditions. Purification is achieved via silica gel column chromatography (40–60% EtOAc/hexanes gradient), with yields ranging from 49% to 91% depending on the substrate . To ensure reproducibility, detailed reaction parameters (temperature, solvent ratios, and stoichiometry) must be documented, and intermediates should be characterized using H NMR to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H and C NMR : To verify the azetidine ring integration (e.g., δ 2.5–3.5 ppm for N-CH protons) and the propan-2-ol backbone.
- FT-IR : Confirmation of hydroxyl (O-H stretch ~3300 cm) and azetidine C-N stretches (~1200 cm).
- HRMS (ESI-MS) : To validate molecular ion peaks ([M+H]) with <2 ppm deviation from theoretical values.
Data should align with reference spectra from analogous azetidine derivatives .
Q. How should purity and stability be assessed for this compound in long-term storage?
- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Stability studies require accelerated degradation testing under varying conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products are monitored using LC-MS, and azetidine ring integrity is assessed via periodic H NMR .
Advanced Research Questions
Q. How can conflicting NMR data for azetidine-containing compounds be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic rotational barriers in the azetidine ring. To mitigate:
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of diastereotopic protons.
- Use deuterated solvents (e.g., DMSO-d) to stabilize hydrogen bonding with the hydroxyl group, reducing signal splitting.
- Cross-validate with 2D techniques (COSY, HSQC) to assign coupling patterns unambiguously .
Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium or nickel complexes) can induce enantioselectivity during alkylation steps. Key parameters:
- Ligand design: Bulky phosphine ligands (e.g., BINAP) enhance steric control.
- Solvent polarity: Low-polarity solvents (toluene) favor transition-state organization.
- Monitor enantiomeric excess (ee) via chiral SFC or HPLC (Chiralpak columns), targeting >90% ee .
Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the azetidine’s lone pair on nitrogen, enhancing nucleophilicity in SN2 reactions. In contrast, protic solvents (MeOH) deactivate the ring via hydrogen bonding. Solvent screening (e.g., using a Hansen solubility parameter approach) coupled with kinetic studies (GC-MS monitoring) identifies optimal conditions for specific transformations (e.g., Suzuki-Miyaura couplings) .
Analytical and Safety Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (azetidine derivatives may irritate mucous membranes).
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) relevant to receptor binding. Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) identifies potential pharmacophores. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
